2-Hydroxy-3-methylpyrazine

Tautomerism Regioselectivity Drug Design

Select 2-Hydroxy-3-methylpyrazine for its unique ortho-methyl/hydroxy substitution pattern that drives regioselective O- versus N-alkylation. This tautomeric equilibrium is unmatched by other hydroxypyrazine isomers, making it the preferred scaffold for precise SAR libraries. It serves as a validated negative control in CNS depressant assays and a reference standard for bacterial alkylpyrazine degradation studies. Secure consistent, high-purity material to ensure reproducible regiochemical outcomes in your synthetic and biological workflows.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 19838-07-4
Cat. No. B025083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-methylpyrazine
CAS19838-07-4
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC1=NC=CNC1=O
InChIInChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8)
InChIKeyLDQRWMQHTORUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-methylpyrazine (CAS 19838-07-4) for Research: Procurement Guide & Comparative Data


2-Hydroxy-3-methylpyrazine (CAS 19838-07-4), also known as 3-Methyl-2(1H)-pyrazinone, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol . It is characterized by a pyrazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms—substituted with a hydroxy group at the 2-position and a methyl group at the 3-position . This specific substitution pattern imparts distinct physicochemical properties, including a melting point of 148.0 to 152.0 °C and a calculated LogP of -0.54, indicating its polar character . As a member of the 2(1H)-pyrazinone class, it exhibits tautomerism between the hydroxy and oxo forms, a feature central to its reactivity as a synthetic intermediate and its potential biological activity .

Why Generic Substitution Fails: The Critical Role of 2-Hydroxy-3-methylpyrazine's Specific Structure in Research Applications


Generic substitution is not feasible for 2-Hydroxy-3-methylpyrazine due to its unique combination of a specific substitution pattern on the pyrazine ring and the resulting physicochemical properties. While other alkyl or hydroxypyrazines exist, this compound's precise geometry—with a hydroxy group ortho to a methyl group—is critical for its function as a building block, dictating regioselectivity in subsequent chemical transformations (e.g., O-alkylation vs. N-alkylation) and its distinct reactivity in biochemical pathways [1]. For instance, the tautomeric equilibrium between the hydroxy and 2(1H)-pyrazinone forms is highly sensitive to the position and nature of substituents, directly influencing both its synthetic utility and its interaction with biological targets [1]. Furthermore, a study of alkyl and hydroxyalkylpyrazines demonstrated that while some dimethylpyrazines exhibited weak CNS depressant activity, hydroxypyrazines like 2-hydroxy-5-methylpyrazine were pharmacologically inactive in those specific assays, highlighting how a seemingly minor structural variation (the presence of a hydroxy group) can fundamentally alter a compound's biological profile [2]. Therefore, substituting 2-Hydroxy-3-methylpyrazine with a positional isomer or an analog lacking the hydroxy group would likely result in a different reactivity profile, undermining the validity of the research application.

Quantitative Differentiators: Evidence-Based Procurement Guide for 2-Hydroxy-3-methylpyrazine vs. Closest Analogs


Structural Tautomerism: 2-Hydroxy-3-methylpyrazine's Dual Identity as 2-Pyrazinol and 3-Methyl-2(1H)-pyrazinone

2-Hydroxy-3-methylpyrazine exists in a tautomeric equilibrium with its oxo form, 3-Methyl-2(1H)-pyrazinone. This dual identity is not a universal feature of all hydroxypyrazines and is highly dependent on the substitution pattern [1]. The equilibrium and the ability to selectively alkylate either the oxygen or nitrogen atoms are directly influenced by the specific positioning of the hydroxy and methyl groups. For instance, the presence of the methyl group ortho to the hydroxy/oxo function can affect the electron density and steric hindrance around the reactive centers compared to an unsubstituted 2-hydroxypyrazine or a para-substituted analog like 2-hydroxy-5-methylpyrazine [1]. This structural nuance provides a defined point of reactivity control for chemists, which is absent in simpler analogs.

Tautomerism Regioselectivity Drug Design

Biological Activity Profile: Inactivity in CNS Depression vs. Active Dimethylpyrazines

In a pharmacological study of alkyl and hydroxyalkylpyrazines, the biological activity of 2-Hydroxy-3-methylpyrazine can be inferred from the behavior of closely related compounds. The study reported that while mono- and dimethylpyrazines like 2,3-dimethylpyrazine showed weak central nervous depressant activity (hypnotic and anticonvulsant), pyrazines containing hydroxy or hydroxyalkyl substituents were found to be pharmacologically inactive as hypnotics and anticonvulsants and were relatively nontoxic [1]. 2-Hydroxy-5-methylpyrazine, a positional isomer of 2-Hydroxy-3-methylpyrazine, was specifically included in this study and was reported to be inactive in these assays [1]. This indicates that the introduction of a hydroxy group on the pyrazine ring significantly alters its biological profile, shifting it away from CNS activity.

Pharmacology Toxicology Structure-Activity Relationship

Physical Property Differentiation: pKa Comparison with Unsubstituted Pyrazine

The presence of a hydroxy group at the 2-position and a methyl group at the 3-position significantly modulates the physicochemical properties of 2-Hydroxy-3-methylpyrazine compared to unsubstituted pyrazine. The predicted pKa of 2-Hydroxy-3-methylpyrazine is 11.72 ± 0.40, which is substantially higher than the pKa of the conjugate acid of unsubstituted pyrazine (pKa ~0.65), indicating the profound effect of the electron-donating methyl and hydroxy groups on the basicity of the ring nitrogen . Furthermore, the calculated LogP is -0.54, demonstrating its polar nature and providing a quantitative measure for solubility and partitioning behavior relative to more hydrophobic alkylpyrazines .

Physicochemical Properties pKa Solubility LogP

Synthetic Utility: A Key Intermediate in Pyrazine Synthesis via the Jones Reaction

2-Hydroxy-3-methylpyrazine serves as a specific building block for the synthesis of other valuable pyrazine derivatives. Its utility as an intermediate is demonstrated by its role in the classic Jones synthesis, where 1,2-dicarbonyl compounds are condensed with α-amino acid amides to yield 2-hydroxypyrazines . This synthetic route is foundational for accessing a variety of substituted pyrazines. In contrast, a different isomer, 2-hydroxy-5-methylpyrazine, is synthesized from methylglyoxal and glycinamide hydrochloride, indicating distinct starting material requirements and synthetic pathways for different regioisomers [1]. This highlights that the 2,3-substitution pattern of the target compound unlocks a specific synthetic entry point.

Synthetic Methodology Building Block Flavor Chemistry

Validated Application Scenarios: Where 2-Hydroxy-3-methylpyrazine's Differentiation Drives Research Value


Regioselective Synthesis of O- and N-Alkylated Pyrazine Derivatives

Due to its specific tautomeric equilibrium, 2-Hydroxy-3-methylpyrazine is the preferred starting material for the controlled synthesis of either O-alkylated pyrazines or N-alkylated pyrazinones. Its ortho-methyl substitution pattern provides a unique electronic and steric environment that can be exploited to achieve high regioselectivity, a feature not reliably offered by other hydroxypyrazine isomers . This is particularly valuable in medicinal chemistry for generating libraries of pyrazine-containing compounds with defined structures for structure-activity relationship (SAR) studies .

Pharmacological Studies Differentiating CNS vs. Non-CNS Pyrazine Targets

As a representative of the hydroxypyrazine class, 2-Hydroxy-3-methylpyrazine is an ideal candidate for use as a negative control or for comparison studies against active CNS depressant alkylpyrazines like 2,3-dimethylpyrazine . Its established lack of hypnotic and anticonvulsant activity in standard in vivo models allows researchers to delineate the structural features responsible for CNS activity, making it a critical tool for investigating pyrazine-based neuropharmacology .

Development of Assays for Pyrazine-Metabolizing Enzymes in Bioremediation Research

2-Hydroxy-3-methylpyrazine and its derivatives are key intermediates in the bacterial degradation of alkylpyrazines, a process relevant to environmental bioremediation . Studies have identified hydroxylated pyrazines, such as 5,6-diethyl-2-hydroxy-3-methylpyrazine, as metabolites in the breakdown pathway of diethylmethylpyrazines by specific bacterial strains . This validates the use of 2-Hydroxy-3-methylpyrazine as a substrate or reference standard in assays designed to isolate, characterize, and engineer enzymes and microbial pathways involved in the breakdown of nitrogen-containing environmental pollutants .

Investigating the Maillard Reaction and Flavor Compound Formation

2-Hydroxy-3-methylpyrazine is a crucial intermediate for researchers studying the formation of aroma-active pyrazines in food systems, such as those generated via the Maillard reaction . As a building block, it can be used as a precursor for synthesizing more complex pyrazines, including 2-methoxy-3-methylpyrazine . Its specific structure allows researchers to probe the mechanistic steps involved in pyrazine formation and degradation, providing a defined chemical tool to dissect complex flavor-generation pathways and study the formation of key odorants .

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